
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine is an organic compound with the molecular formula C11H23NOS It is characterized by the presence of a thietan ring, a methoxy group, and a dimethylpentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine typically involves the following steps:
Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Dimethylpentyl Chain: The dimethylpentyl chain can be attached through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the thietan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan ring to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thietan derivatives.
Scientific Research Applications
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thietan ring and methoxy group may play crucial roles in binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methoxy-4,4-dimethylpentyl)thietan-2-amine: Similar structure but with the amine group at a different position.
N-(5-Methoxy-4,4-dimethylpentyl)thiolan-3-amine: Contains a thiolan ring instead of a thietan ring.
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its thietan ring, in particular, is less common compared to other sulfur-containing rings, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H23NOS |
|---|---|
Molecular Weight |
217.37 g/mol |
IUPAC Name |
N-(5-methoxy-4,4-dimethylpentyl)thietan-3-amine |
InChI |
InChI=1S/C11H23NOS/c1-11(2,9-13-3)5-4-6-12-10-7-14-8-10/h10,12H,4-9H2,1-3H3 |
InChI Key |
OSPABLKMRFGNNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCNC1CSC1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13014352.png)

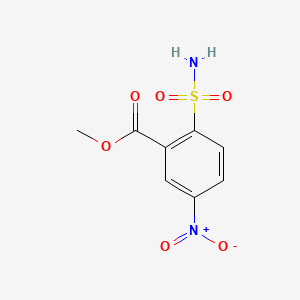


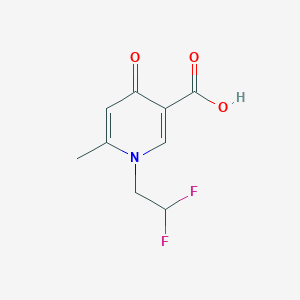
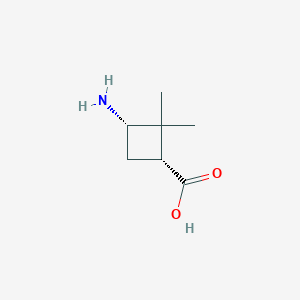
![[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)
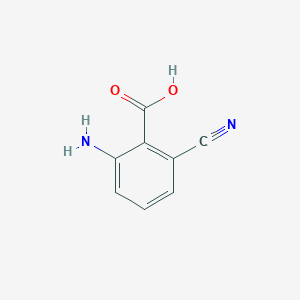
![trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B13014401.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one](/img/structure/B13014403.png)
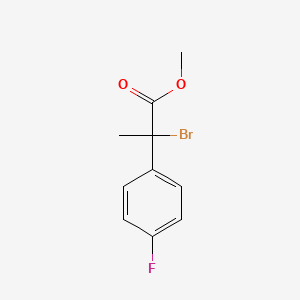
![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13014416.png)
![Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)
